molecular formula C7H6BrN3 B12827337 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1326715-73-4

3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B12827337
CAS No.: 1326715-73-4
M. Wt: 212.05 g/mol
InChI Key: RNPODFYWJRBTTO-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1781091-10-8) is a synthetically valuable brominated heterocyclic compound that serves as a key precursor in modern medicinal and organic chemistry. Its core structure is a pyrazolo[3,4-c]pyridine, a privileged scaffold in Fragment-Based Drug Discovery (FBDD) known for its ability to engage in diverse intermolecular interactions with target proteins . The bromine substituent at the C3 position and the methyl group at the N1 position make this molecule an ideal starting point for sophisticated hit-to-lead optimization campaigns. It is designed for selective elaboration along multiple growth vectors to generate structural diversity and explore chemical space efficiently . Researchers can leverage the reactive C3-bromine handle for further functionalization via transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce a wide array of aromatic and heteroaromatic groups . This allows for the systematic exploration of structure-activity relationships (SAR). The 1H-pyrazolo[3,4-c]pyridine scaffold is recognized for its high stability and is increasingly featured in the development of biologically active compounds, including kinase inhibitors and other therapeutic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1326715-73-4

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

3-bromo-1-methylpyrazolo[3,4-c]pyridine

InChI

InChI=1S/C7H6BrN3/c1-11-6-4-9-3-2-5(6)7(8)10-11/h2-4H,1H3

InChI Key

RNPODFYWJRBTTO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CN=C2)C(=N1)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Ring Closure

The pyrazolo[3,4-c]pyridine core is typically synthesized via cyclization reactions involving pyridine derivatives and hydrazine or aminopyrazole precursors. A common approach uses 2-chloro-3-pyridinecarboxaldehyde or related pyridinecarboxaldehydes as starting materials, which undergo ring-closing reactions in polar aprotic solvents such as dimethylformamide (DMF) under mild conditions.

Parameter Condition
Starting material 2-chloro-3-pyridinecarboxaldehyde
Solvent Dimethylformamide (DMF)
Reagents Hydroxylamine hydrochloride or oxammonium hydrochloride
Base Triethylamine
Temperature 60 °C
Reaction time 6–8 hours
Yield 43–85% (depending on reagent ratio)

This method achieves ring closure via nucleophilic attack and cyclization, yielding 1H-pyrazolo[3,4-b]pyridine derivatives with good yields (up to 85%).

Methylation at the N-1 Position of the Pyrazole Ring

N-Alkylation

Methylation of the pyrazole nitrogen (N-1) is commonly achieved via alkylation using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.

Parameter Condition
Methylating agent Methyl iodide (CH3I) or dimethyl sulfate
Base Potassium carbonate (K2CO3) or sodium hydride (NaH)
Solvent Acetone, DMF, or acetonitrile
Temperature Room temperature to 60 °C
Reaction time 2–12 hours
Yield High (typically >80%)

This reaction proceeds via nucleophilic substitution at the pyrazole nitrogen, yielding the 1-methyl derivative.

Integrated Synthetic Route Summary

The overall synthesis of this compound can be summarized as follows:

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Outcome Yield (%)
1 Ring closure (cyclization) 2-chloro-3-pyridinecarboxaldehyde Hydroxylamine hydrochloride, DMF, triethylamine, 60 °C, 6–8 h 1H-pyrazolo[3,4-c]pyridine core 43–85
2 Bromination Pyrazolo[3,4-c]pyridine core N-bromosuccinimide, DCM or acetic acid, 0–25 °C, 1–4 h 3-bromo-pyrazolo[3,4-c]pyridine Moderate to high
3 N-Methylation 3-bromo-pyrazolo[3,4-c]pyridine Methyl iodide, K2CO3, acetone, RT to 60 °C, 2–12 h This compound >80

Research Findings and Optimization Notes

  • Yield Optimization: Increasing the molar ratio of oxammonium hydrochloride in the ring closure step significantly improves yield from 43% to 85%.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress during cyclization and bromination steps.

  • Purification: Final products are typically purified by silica gel column chromatography using solvent systems such as petroleum ether/ethyl acetate mixtures.

  • Functionalization Potential: The bromine substituent at the 3-position serves as a versatile handle for further functionalization via Suzuki–Miyaura cross-coupling or Buchwald–Hartwig amination, enabling elaboration of the molecule for medicinal chemistry applications.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield Range (%) Notes
Ring closure (cyclization) 2-chloro-3-pyridinecarboxaldehyde, hydroxylamine hydrochloride, DMF, triethylamine, 60 °C 43–85 Yield depends on reagent ratios and time
Bromination N-bromosuccinimide, DCM or acetic acid, 0–25 °C Moderate to high Regioselective bromination at C-3
N-Methylation Methyl iodide, K2CO3, acetone, RT to 60 °C >80 High yield, mild conditions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic displacement under various conditions, enabling the introduction of nitrogen- or oxygen-based functional groups.

Key Examples:

  • Hydrazinodebromination : Reacting with hydrazine hydrate in ethanol under reflux yields 3-hydrazino-1-methyl-1H-pyrazolo[3,4-c]pyridine (Scheme 1). This intermediate can be further functionalized, such as through cyclization to form pyrazole derivatives .

  • Amination : Treatment with primary or secondary amines (e.g., methylamine, piperidine) in the presence of a Pd catalyst facilitates Buchwald–Hartwig amination at position 5, producing 5-amino-substituted derivatives .

Table 1: Nucleophilic Substitution Conditions and Yields

Reaction TypeReagents/ConditionsProductYield (%)Source
HydrazinodebrominationHydrazine hydrate, EtOH, reflux3-Hydrazino-1-methyl-pyrazolo[3,4-c]pyridine85
Buchwald–Hartwig AminationPd(OAc)₂, BINAP, Cs₂CO₃, 100°C5-(Piperidin-1-yl)-1-methyl-pyrazolo[3,4-c]pyridine72

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation.

Key Examples:

  • Suzuki–Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water produces 3-aryl derivatives (e.g., 3-phenyl-1-methyl-pyrazolo[3,4-c]pyridine) .

  • Ullmann-Type Coupling : Microwave-assisted reactions with aryl iodides and CuI in DMF yield N-aryl hybrids at position 1 or 2 .

Table 2: Cross-Coupling Reaction Parameters

Reaction TypePartners/ConditionsProductYield (%)Source
Suzuki–MiyauraPhenylboronic acid, Pd(PPh₃)₄, 80°C3-Phenyl-1-methyl-pyrazolo[3,4-c]pyridine68
Ullmann Coupling4-Iodotoluene, CuI, DMF, microwave1-(4-Methylphenyl)-3-bromo-pyrazolo[3,4-c]pyridine76

Borylation and Metalation

The compound undergoes regioselective borylation and metalation for further functionalization.

Key Examples:

  • C-3 Borylation : Treatment with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ in THF generates a boronic ester intermediate, which can undergo Suzuki coupling to introduce aryl/heteroaryl groups .

  • C-7 Metalation : Reaction with TMPMgCl·LiCl at low temperatures followed by iodination yields 7-iodo derivatives , enabling additional cross-coupling .

Protection and Deprotection Strategies

The nitrogen atoms in the pyrazole ring can be selectively protected to direct reactivity.

Key Examples:

  • N-1 Protection : Mesylation (MsCl, Et₃N) selectively protects the N-1 position, leaving N-2 and C-3 reactive for further modifications .

  • N-2 Alkylation : Using alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) introduces alkyl groups at N-2 .

Radical Reactions

Homolytic cleavage of the C–Br bond under radical conditions (e.g., AIBN, Bu₃SnH) generates aryl radicals, which can participate in arylation reactions with benzene or substituted arenes .

Comparative Reactivity Insights

  • Regioselectivity : Cross-coupling reactions predominantly occur at C-3 due to the electron-withdrawing effect of the bromine atom, while electrophilic substitutions favor C-5 and C-7 positions .

  • Solubility : The methyl group at N-1 enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating high-temperature reactions .

Biological Activity

3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H6BrN3C_7H_6BrN_3 and a molecular weight of approximately 212.05 g/mol. The structure features a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring, contributing to its reactivity and biological activity.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes , which are essential for drug metabolism. This inhibition can influence drug-drug interactions and toxicity profiles significantly, making it a compound of interest in pharmacology. Preliminary studies indicate that it selectively inhibits specific isoforms of cytochrome P450, suggesting a potential for reduced side effects compared to broader-spectrum inhibitors.

Anti-inflammatory and Anti-cancer Properties

Emerging research highlights the anti-inflammatory and anti-cancer properties of this compound. It has shown promise in inhibiting cellular pathways associated with cancer proliferation. For instance, studies have indicated that derivatives of pyrazolo[3,4-c]pyridine can effectively inhibit TBK1 (TANK-binding kinase 1), a critical regulator in immune responses and cancer progression. One derivative exhibited an IC50 value of 0.2 nM against TBK1, demonstrating strong selectivity and potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Various studies have explored modifications to enhance its efficacy:

Modification IC50 (nM) Biological Activity
Unmodified-Base compound
Methyl substitution at N10.2TBK1 inhibition
Bromine at C3-Cytochrome P450 inhibition

These modifications suggest that even slight alterations in chemical structure can significantly impact biological activity.

Case Study 1: Cytochrome P450 Inhibition

In a study examining the interaction between this compound and cytochrome P450 enzymes, researchers found that the compound selectively inhibited CYP2C9 with minimal effect on other isoforms. This selectivity could be beneficial in reducing adverse drug interactions commonly associated with non-selective inhibitors .

Case Study 2: Anti-cancer Activity

A series of experiments demonstrated that derivatives of this compound exhibited significant antiproliferative effects on various cancer cell lines including A172, U87MG, and A375. The results indicated that these compounds could serve as lead candidates for further development in cancer therapy due to their ability to inhibit tumor growth effectively .

Scientific Research Applications

Synthesis and Functionalization

The synthesis of 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine involves several methods that allow for the introduction of various functional groups. Recent studies have demonstrated the utility of complementary C–H activation methods for the vectorial functionalization of pyrazolo[3,4-c]pyridines. This approach enables selective elaboration at multiple growth vectors, facilitating the development of diverse derivatives suitable for fragment-based drug discovery (FBDD) .

Key Functionalization Strategies:

  • N-Alkylation : Allows for modifications at the nitrogen positions.
  • C-3 Borylation : Utilizes Suzuki–Miyaura cross-coupling reactions to introduce aryl groups.
  • C-5 Amination : Employs Pd-catalyzed Buchwald–Hartwig reactions for further functionalization.
  • C-7 Metalation : Selective metalation followed by electrophilic trapping enables additional modifications .

Research has highlighted the promising biological activities of compounds derived from this compound. Notably, several derivatives have been evaluated for their antimicrobial and antiproliferative properties.

Antimicrobial Activity

In a study evaluating various pyrazolo[3,4-c]pyridine derivatives, compounds showed significant antimicrobial activity against a range of microorganisms. The minimum inhibitory concentrations (MICs) ranged from 0.12 to 62.5 µg/mL, with some derivatives exhibiting activity comparable to standard antimicrobial agents like Amphotericin B .

Antiproliferative Activity

The antiproliferative effects of these compounds were assessed using the sulforhodamine B assay. Some derivatives demonstrated remarkable cytotoxicity against cancer cell lines such as Hep G2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma). For instance, one compound exhibited an IC50 value of 0.0001 µM against MCF7 cells, indicating potent anticancer activity .

Case Study 1: Anticancer Potential

A derivative of this compound was synthesized and tested against Hep G2 cells. The results indicated an IC50 value significantly lower than that of doxorubicin, a standard chemotherapy drug. This suggests that pyrazolo[3,4-c]pyridine derivatives could serve as potential leads in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing a series of pyrazolo[3,4-c]pyridine derivatives with varying substituents to assess their antimicrobial properties. Several compounds showed strong activity against Fusarium oxysporum, with MIC values comparable to established antifungal treatments .

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Ring Fusion Position : The [3,4-c] fusion in the target compound distinguishes it from [3,4-b] or [4,3-b] analogs, altering electron distribution and binding affinity. For example, pyrazolo[3,4-b]pyridine derivatives (e.g., compound 21 in ) exhibit anticonvulsant activity, while [3,4-c] derivatives are prioritized for AR antagonism .
  • Substituent Effects: The methyl group at position 1 in the target compound enhances steric stability compared to non-methylated analogs like compound 28 . Bromine position: 3-Bromo substitution (target compound) vs. 4-Bromo (e.g., 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine ) affects electrophilic reactivity and intermolecular interactions.

Pharmacological Relevance

  • In contrast, pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines are established AR ligands but lack the [3,4-c] fusion.
  • Biological Activity : Pyrrolo[3,4-c]pyridine derivatives (e.g., from ) show analgesic and sedative properties, but their pyrrole-based core differs fundamentally from the pyrazole in the target compound.

Q & A

Q. What in silico tools are effective for predicting the bioactivity of pyrazolo[3,4-c]pyridine derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) against kinase targets (e.g., JAK2) identifies binding poses. QSAR models using descriptors like logP and polar surface area prioritize compounds with optimal ADMET profiles. Validate predictions with enzymatic assays (IC₅₀ determination) .

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